(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQOWCYPKJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine involves the reaction of 2-aminopyridine with benzyl halides or benzyltosylates in the presence of isocyanides . This one-pot synthesis is performed under solvent-free conditions and yields the desired product in good yields.
Another method involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by the reaction with 2-phenylimidazo[1,2-a]pyridines . This tandem reaction sequence includes double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed reactions to form glyoxals and α-hydroxyl ketones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Gold catalysts and terminal alkynes are commonly used in oxidation reactions.
Substitution: Benzyl halides or benzyltosylates are used in substitution reactions with 2-aminopyridine.
Major Products Formed
Oxidation: The major products formed are glyoxals and α-hydroxyl ketones.
Substitution: The major product is this compound itself.
Scientific Research Applications
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is an organic molecule featuring an imidazo[1,2-a]pyridine core, a phenyl group, and a methanamine substituent. The compound's unique structure makes it suitable for a variety of applications, especially in pharmaceutical development. The imidazo[1,2-a]pyridine core is present in many bioactive molecules.
Potential Applications
- Pharmaceutical Development this compound and its oxalate salt are being explored for their potential biological activities and medicinal properties, including interactions with specific biological targets like enzymes or receptors. Studies of compounds containing the imidazo[1,2-a]pyridine scaffold have shown significant biological activities. Novel 2-phenylimidazo[1,2-a]pyridine derivatives are potent and selective ligands for peripheral benzodiazepine receptors .
- Organic Chemistry : Synthesis and characterization of this compound oxalate are of interest to researchers in organic chemistry for developing new synthesis methods and exploring its reactivity in different chemical reactions. A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine is described, which demonstrates to students the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position .
- Materials Science : The properties of this compound oxalate, such as its solubility or thermal stability, could be investigated for potential applications in materials science.
- Melatonin Receptor Ligands: Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands has been explored .
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Methyl group at position 2 | Known for mutagenic properties |
| 4-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Fluorophenyl substitution | Exhibits selective kinase inhibition |
| 6-(Phenylethynyl)imidazo[1,2-a]pyridine | Ethynyl group at position 6 | Potential use in neurodegenerative disease treatment |
| 3-(Trifluoromethyl)imidazo[1,2-a]pyridine | Trifluoromethyl group | Enhanced metabolic stability |
Mechanism of Action
The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine, such as zolpidem, act by blocking γ-aminobutyric acid receptors, leading to their hypnotic effects . The exact molecular targets and pathways for this compound itself may vary depending on its specific application and derivative.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Selected Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF3 in compound 15) reduce the basicity of the methanamine group, altering solubility and reactivity .
- Steric Effects : Bulky substituents (e.g., benzyl in 5aag) increase steric hindrance, affecting binding affinity in biological systems .
- Hydrogen Bonding : The methanamine group in the parent compound facilitates hydrogen bonding, enhancing crystallinity compared to N-alkylated derivatives like 5aag .
Key Observations :
- The methanamine group in the parent compound is critical for antitubercular activity, while thioether or pyrimidine substitutions shift activity toward antiviral or anticancer applications .
- Hydrogen-bonding interactions in acetamide derivatives (e.g., MIXZOJ) improve thermal stability but may reduce membrane permeability .
Biological Activity
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The compound demonstrated complete eradication of these pathogens within 8 hours of treatment .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Time to Complete Eradication |
|---|---|---|
| Staphylococcus aureus | 0.0039 | 8 hours |
| Escherichia coli | 0.025 | 8 hours |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes or disrupt cellular processes critical for bacterial survival. The precise molecular pathways remain an area for further investigation.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231). The IC50 values reported for these cell lines indicate a potential for therapeutic application in oncology .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 180.5 |
| MDA-MB-231 | 144.3 |
Case Study: Melatonin Receptor Ligands
A notable study focused on the design and synthesis of derivatives of imidazo[1,2-a]pyridine as melatonin receptor ligands. Among these derivatives, compounds similar to this compound were evaluated for their binding affinities to melatonin receptors MT1 and MT2. Some derivatives exhibited selectivity and strong binding affinity, suggesting potential applications in sleep disorders and circadian rhythm regulation .
Comparative Analysis with Similar Compounds
When compared to other compounds within the imidazo[1,2-a]pyridine class, this compound stands out due to its unique structure that facilitates diverse biological activities. For example:
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Selectivity/Binding Affinity |
|---|---|---|
| Zolpidem | Hypnotic agent | High affinity for GABA receptors |
| Alpidem | Hypnotic agent | Moderate affinity |
| This compound | Antibacterial, anticancer | Potentially high selectivity |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine?
- Methodological Answer : The compound can be synthesized via precursor 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde , which is prepared using N,N-dimethylformamide (DMF) and 2-phenylimidazo[1,2-a]pyridine, achieving a 74% yield. Alternative routes, such as methyl acrylate-mediated synthesis, yield only 10% due to competing side reactions. Building blocks like 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine (CAS: 944896-36-0) are also critical intermediates for functionalization .
- Key Data :
| Route | Reagent | Yield | Reference |
|---|---|---|---|
| DMF-mediated | 2-phenylimidazo[1,2-a]pyridine | 74% | |
| Methyl acrylate | 2-phenylimidazo[1,2-a]pyridine | 10% |
Q. How is the compound structurally characterized?
- Methodological Answer : X-ray diffraction (XRD) reveals a planar imidazo[1,2-a]pyridine core with a torsion angle of 9.04° between the phenyl and heterocyclic rings. Intermolecular N–H⋯N hydrogen bonding (N3–H3n⋯N1) stabilizes the crystal lattice, as observed in N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide .
Advanced Research Questions
Q. How can regioselectivity be controlled during C–H functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Pd-catalyzed C–H activation : Ligand-directed strategies (e.g., sulfonyl or amine groups) enable selective functionalization at the C3 position. For example, N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5) leverages directing groups to achieve site-specific modifications .
- Three-component aza-Friedel–Crafts reactions : Y(OTf)₃ catalysis introduces alkyl/aryl groups at C3 via nucleophilic addition, as demonstrated in the synthesis of 4-((2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)thiomorpholine (62% yield) .
Q. What biological targets are associated with this scaffold?
- Methodological Answer :
- COX-2 inhibition : Derivatives like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine exhibit selective COX-2 inhibition (IC₅₀ < 1 µM) via hydrophobic interactions with the enzyme's active site .
- Kinase targets : Analog 4-[(4-Imidazo[1,2-a]pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide is a CDK2 inhibitor, highlighting the scaffold's versatility in targeting cell-cycle regulators .
Q. How do fluorinated substituents affect pharmacological activity?
- Methodological Answer : Trifluoromethyl groups at C2/C6 enhance metabolic stability and binding affinity. For instance, 2-fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile shows improved pharmacokinetic profiles compared to non-fluorinated analogs. Computational modeling (e.g., logP optimization) guides these substitutions .
Q. What analytical challenges arise in purity assessment?
- Methodological Answer :
- HPLC-MS : Detects impurities from competing pathways (e.g., dimerization during BCl₃-mediated C–N bond formation) .
- Stability studies : Amine oxidation under acidic conditions necessitates inert atmospheres during synthesis .
Q. How can computational modeling optimize ligand efficiency?
- Methodological Answer : CADD tools predict ligand-receptor interactions using molecular docking (e.g., COX-2 binding pocket analysis). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives are prioritized based on calculated polar surface area (PSA) and bioavailability scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
